ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound features a benzothiophene core substituted with an ethyl carboxylate group at position 3 and a coumarin-derived acylated amine at position 2. The tetrahydrobenzothiophene ring enhances lipophilicity, influencing solubility and membrane permeability. Synthesis typically involves multi-step reactions, including cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates .
Properties
IUPAC Name |
ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-2-26-21(25)17-13-8-4-6-10-16(13)28-19(17)22-18(23)14-11-12-7-3-5-9-15(12)27-20(14)24/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBDOQLTZIVCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and analgesic research. This article synthesizes available research findings on its biological activity, including case studies and detailed data.
The compound has the following chemical characteristics:
- Molecular Formula : C20H17NO5S
- Molecular Weight : 383.42 g/mol
- CAS Number : 301304-83-6
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds derived from this structure showed potent activity against various human tumor cell lines, including KB, DLD, NCI-H661, Hepa, and HepG2/A2 cells. Among these, specific derivatives exhibited selective cytotoxicity and were more effective than conventional chemotherapeutic agents like etoposide .
Analgesic Activity
The analgesic potential of this compound was evaluated using the "hot plate" method in animal models. Findings indicated that certain derivatives possess analgesic effects that surpass those of established analgesics such as metamizole. The mechanism of action appears to involve modulation of pain pathways in the central nervous system .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzothiophene moiety significantly influence biological activity. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups on the chromene ring appears to enhance anticancer activity.
- Substituents on Benzothiophene : Different substituents on the benzothiophene ring have been shown to alter both potency and selectivity against cancer cell lines.
Case Studies
- Antitumor Efficacy : A series of experiments conducted on human tumor cell lines revealed that compounds derived from this compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .
- Analgesic Testing : In vivo studies highlighted that certain derivatives not only provided pain relief but did so with fewer side effects compared to traditional analgesics. This suggests a promising avenue for developing new pain management therapies .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the chromene structure. Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that chromene derivatives can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .
Organic Synthesis
Synthesis of Heterocyclic Compounds
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of new carbon-nitrogen bonds via nucleophilic substitutions and cyclization reactions. This property is particularly useful in the development of novel pharmaceuticals .
Mechanistic Studies
Mechanistic investigations involving this compound have provided insights into reaction pathways and product formation. For example, studies on its reaction with hydrazine hydrate have elucidated pathways leading to the formation of hydrazones and other derivatives that are valuable in medicinal chemistry .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for polymeric materials. Its functional groups can be utilized to create polymers with specific properties such as enhanced thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing .
| Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 12.5 | |
| Anti-inflammatory | RAW264.7 (Macrophage) | 15.0 |
Table 2: Synthetic Applications
Chemical Reactions Analysis
Reaction with Cyclic Ketones and Elemental Sulfur
Mechanism : The compound reacts with cyclic ketones (e.g., cyclopentanone, cyclohexanone) and elemental sulfur in the presence of morpholine to form fused thiophene derivatives. This involves nucleophilic attack by sulfur on the carbonyl group, followed by cyclization.
Conditions :
-
Reagents: Morpholine, elemental sulfur, ethanol
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Temperature: Reflux at 60–80°C for 6 hours
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Purification: Recrystallization from ethanol:benzene (3:2 v/v) .
Products :
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Ethyl 2-{[(2-amino-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 4)
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Ethyl 2-{[(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 5)
| Reaction Conditions | Product | Yield | Key Analytical Features |
|---|---|---|---|
| Cyclopentanone, sulfur, morpholine | Compound 4 | 89% | NH₂/NH stretching, C=O peak |
| Cyclohexanone, sulfur, morpholine | Compound 5 | 90% | NH stretching, C=O peak |
Reaction with Cyanoacetyl Groups
Mechanism : The compound undergoes nucleophilic substitution with cyanoacetyl derivatives, forming imine intermediates that cyclize into complex heterocyclic structures.
Conditions :
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Reagents: Cyanoacetyl chloride, p-phenylenediamine, NaNO₂
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Solvent: Ethanol, conc. HCl
Product :
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[Ethyl 2-{(2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}...} (Compound 12)
Reaction Conditions and Yields
The synthesis involves multi-step protocols with stringent control over temperature and purification. Key factors influencing yield include:
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Reagent stoichiometry : Excess sulfur or ketones reduce side reactions.
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Solvent selection : Ethanol facilitates reflux without decomposition.
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Purification : Recrystallization removes impurities, ensuring >85% purity .
Analytical Characterization
The compound and its derivatives are characterized using:
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FT-IR : Identifies NH₂, NH, and C=O groups.
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¹H/¹³C NMR : Confirms aromaticity and functional group positions.
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EI-MS : Provides molecular ion peaks (e.g., m/z 568 for Compound 12) .
Comparative Analysis
| Compound | Structural Feature | Unique Reactivity |
|---|---|---|
| Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Chromene + benzothiophene fusion | Enhanced electrophilicity for nucleophilic attack |
| Compound 4 | Cyclopentane fused thiophene | Reduced steric hindrance |
| Compound 5 | Cyclohexane fused thiophene | Increased lipophilicity |
Research Implications
These reactions highlight the compound’s versatility in forming bioactive derivatives. For example, fused thiophene structures may exhibit improved interactions with biological targets (e.g., enzymes involved in inflammation or cancer) due to enhanced lipophilicity or hydrogen-bonding potential. Further studies using molecular docking could elucidate binding mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Moiety
The following table summarizes key analogs and their structural differences:
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The 4-methylcoumarin derivative (469.51 g/mol) exhibits higher lipophilicity than the target compound, favoring membrane penetration .
- Solubility: Propoxybenzoyl-substituted analogs (e.g., ) show reduced aqueous solubility due to non-polar propyl chains, whereas chlorophenyl derivatives () may exhibit moderate solubility in organic solvents.
- Stability : Electron-withdrawing groups (e.g., Cl in ) enhance oxidative stability compared to electron-donating groups (e.g., methoxy in ).
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| IR | C=O (1700 cm⁻¹), NH (3300 cm⁻¹), C-O (1250 cm⁻¹) | |
| ¹H NMR (CDCl₃) | Tetrahydrobenzothiophene H: δ 1.5–2.8; Ester CH₂: δ 4.1–4.3 | |
| ¹³C NMR | Carbonyl C: δ 160–180; Aromatic C: δ 110–140 |
Q. Table 2. Biological Activity Comparison
| Study | Activity Type | Mechanism | Key Substituent | Reference |
|---|---|---|---|---|
| Antibacterial | Membrane disruption | 6-tert-butyl, 3-carboxy | ||
| Anti-inflammatory | COX-2 inhibition | 4,5-dimethylthiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
